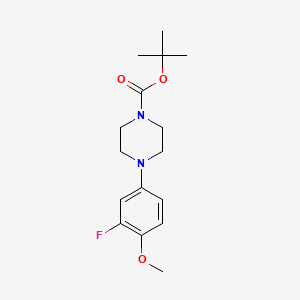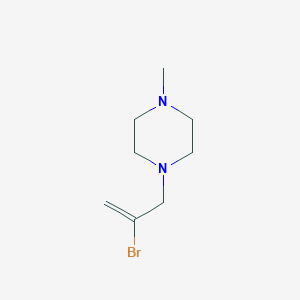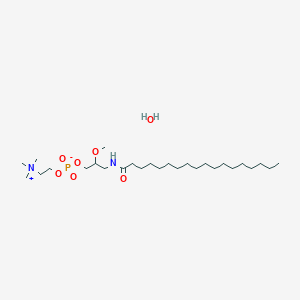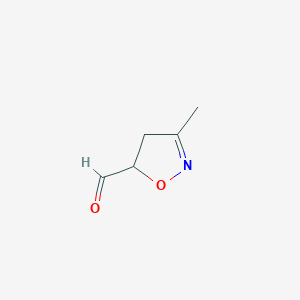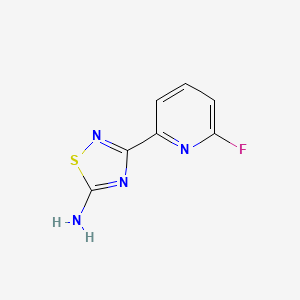
Lactosyl maprotiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactosyl maprotiline is a compound that combines lactose with maprotiline, an antidepressant. Maprotiline is a tetracyclic antidepressant used to treat depressive illnesses, major depressive disorder, bipolar disorder, and anxiety associated with depression. The molecular formula of this compound is C32H43NO10, and it has a molecular weight of 601.68.
Métodos De Preparación
Lactosyl maprotiline is synthesized by conjugating lactose with maprotiline. The specific synthetic routes and reaction conditions for this conjugation are not widely documented in the public domain.
Análisis De Reacciones Químicas
Lactosyl maprotiline, like its parent compound maprotiline, can undergo various chemical reactions. Maprotiline itself is known to undergo oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lactosyl maprotiline is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in proteomics research to study protein interactions and functions . Additionally, it may have applications in the development of new antidepressant therapies and in the study of the pharmacological properties of maprotiline.
Mecanismo De Acción
The mechanism of action of lactosyl maprotiline is primarily derived from its parent compound, maprotiline. Maprotiline exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . This inhibition leads to an increase in the levels of norepinephrine and other neurotransmitters, which helps alleviate symptoms of depression and anxiety .
Comparación Con Compuestos Similares
Lactosyl maprotiline is unique due to its conjugation with lactose, which may affect its pharmacokinetic properties and biological activity. Similar compounds include other tetracyclic antidepressants such as nortriptyline and protriptyline, which also inhibit the reuptake of norepinephrine but differ in their chemical structures and pharmacological profiles . Maprotiline is also closely related to tricyclic antidepressants like amitriptyline and imipramine, which have similar mechanisms of action but different side effect profiles .
Propiedades
Fórmula molecular |
C32H43NO10 |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2S,5R)-2-[(3S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22?,23?,24-,25?,26?,27?,28?,29+,30+,31-,32?/m0/s1 |
Clave InChI |
KTPQVFNPAHZOPE-KCRDQBTESA-N |
SMILES isomérico |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)[C@H]5C(C([C@@H](C(O5)CO)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)O)O |
SMILES canónico |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
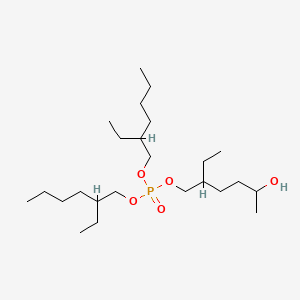
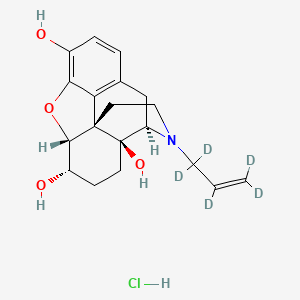


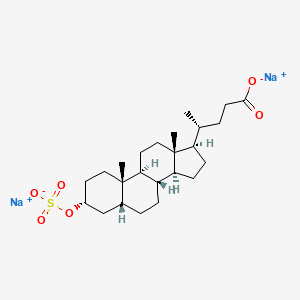
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
